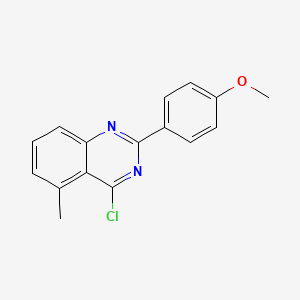

4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline

Description

Historical Context of Quinazoline Research

The quinazoline heterocyclic system has a rich historical foundation dating back to the late 19th century when August Bischler and Lang first reported the synthesis of quinazoline in 1895 through the decarboxylation of the 2-carboxy derivative. The name quinazoline was proposed in 1887 by Widdege, who observed that it was isomeric with compounds such as cinnoline and quinoxaline. In 1889, Paal and Bush contributed to the field by suggesting the numbering system for the quinazoline ring structure that remains in use today. The systematic development of quinazoline chemistry gained momentum in 1903 when Siegmund Gabriel reported an alternative synthesis route from ortho-nitrobenzylamine, which was reduced with hydrogen iodide and red phosphorus to 2-aminobenzylamine, followed by condensation with formic acid and subsequent oxidation.

The historical significance of quinazoline research has been driven by the recognition that quinazolines are nitrogen-containing heterocycles consisting of a benzene ring fused with a pyrimidine ring, creating a structural framework that exhibits remarkable biological diversity. Over 200 biologically active quinazoline and quinoline alkaloids have been identified, demonstrating the extensive natural occurrence and biological importance of this chemical class. The properties of the pyrimidine ring are considerably altered by the presence of the fused benzene ring, creating unique reactivity patterns that have attracted sustained research interest. The two nitrogen atoms in the pyrimidine ring are not equivalent, and the polarization of the 3,4-double bond is reflected in the distinctive reactions of quinazoline derivatives.

Scientific investigations have revealed that quinazolines serve as the building blocks of more than 150 naturally occurring alkaloids isolated from different plants, microorganisms, and animals. This widespread natural occurrence has provided compelling evidence for the biological significance of the quinazoline scaffold and has motivated extensive synthetic efforts to develop novel derivatives with enhanced properties. The stability and relatively easy methods for preparation of quinazoline compounds have contributed to the sustained interest of scientists in this molecular framework. Additionally, the lipophilicity of many quinazoline derivatives facilitates their penetration through biological barriers, making them particularly suitable for targeting various biological systems.

Discovery and Initial Characterization

The specific compound this compound is catalogued under the Chemical Abstracts Service registry number 885277-29-2, which serves as its unique identifier in chemical databases. The systematic characterization of this compound has been facilitated by advanced analytical techniques that have confirmed its structural properties and chemical identity. The compound's International Chemical Identifier (InChI) is documented as InChI=1S/C16H13ClN2O/c1-10-4-3-5-13-14(10)15(17)19-16(18-13)11-6-8-12(20-2)9-7-11/h3-9H,1-2H3, providing a standardized representation of its molecular structure. The InChI Key RLCMSPXFOMTWQL-UHFFFAOYSA-N serves as a shortened version of the full InChI for database searching and chemical informatics applications.

Spectroscopic characterization methods have been employed to confirm the structural features of this compound. The Simplified Molecular Input Line Entry System (SMILES) notation ClC=1N=C(N=C2C=CC=C(C12)C)C=3C=CC(OC)=CC3 provides a linear encoding of the compound's structure that facilitates computational analysis and database searches. Nuclear magnetic resonance spectroscopy and mass spectrometry have been utilized to verify the molecular composition and structural arrangement of substituents around the quinazoline core. The compound typically exists as a solid at room temperature and exhibits moderate solubility in organic solvents, properties that are consistent with its molecular structure and intermolecular interactions.

The initial characterization studies have established that this compound belongs to the class of substituted quinazolines where the electron-withdrawing chlorine atom and electron-donating methoxy group create distinct electronic properties. The positioning of these substituents at specific locations on the quinazoline ring system contributes to the compound's unique reactivity profile and potential biological activities. Crystallographic studies, where available, have provided insights into the three-dimensional arrangement of atoms within the molecule and have revealed information about intermolecular packing arrangements in the solid state.

Significance in Chemical Research

The significance of this compound in chemical research stems from its position within the broader context of quinazoline medicinal chemistry, where structure-activity relationship studies have demonstrated the critical importance of specific substitution patterns. Research has established that quinazoline derivatives exhibit multiplicity in pharmacological response profiles, including analgesic, anti-inflammatory, anti-convulsant, sedative-hypnotic, anti-histaminic, anti-hypertensive, anti-cancer, anti-microbial, anti-tubercular and anti-viral activities. This broad spectrum of biological activities has attracted the attention of medicinal chemists to explore quinazoline systems and investigate their potential against numerous therapeutic targets.

The emerging understanding of quinazoline derivatives and their pharmacological targets offers significant opportunities for novel therapeutic development. Structure-activity relationship investigations have been conducted to correlate particular structural features with specific pharmacological targets, providing valuable insights for rational drug design approaches. The heterocyclic quinazoline scaffold is recognized as a biologically imperative framework that is linked with several pharmacological activities, making compounds like this compound valuable research tools for understanding these relationships. The presence of heteroatoms and specific functional groups provides privileged specificities in their pharmacological targets, contributing to the development of more selective and effective therapeutic agents.

Chemical research significance extends beyond biological applications to encompass synthetic methodology development and chemical reactivity studies. The quinazoline ring system presents unique challenges and opportunities for synthetic chemists, particularly in the development of efficient routes for the preparation of substituted derivatives. The synthesis methods have been reviewed extensively, and efficient routes to quinazoline derivatives often proceed through intermediates such as 4-chloro derivatives, which can be further modified through nucleophilic substitution reactions. The chemical reactivity of quinazoline compounds, including their behavior under various reaction conditions, provides fundamental insights into heterocyclic chemistry and contributes to the broader understanding of aromatic heterocycle reactivity patterns.

Overview of Current Applications

Current applications of this compound span multiple research domains, reflecting the versatility and potential of this quinazoline derivative. In pharmaceutical development, this compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and inflammatory diseases, where its structural features contribute to enhanced drug efficacy. The compound's role as a pharmaceutical intermediate demonstrates its utility in medicinal chemistry research, where it provides a foundation for the development of more complex therapeutic molecules with improved biological properties. Research investigations have focused on understanding how the specific substitution pattern of this compound influences its interactions with biological targets and its potential for further structural modifications.

Biological research applications encompass studies investigating the mechanisms of action of quinazoline derivatives, contributing to the understanding of their biological activities and potential therapeutic effects. The compound is utilized in research programs aimed at elucidating the molecular basis of quinazoline bioactivity, providing insights into how structural features translate into biological responses. These investigations contribute to the broader understanding of structure-activity relationships in quinazoline chemistry and support the development of new therapeutic strategies based on quinazoline scaffolds. The biological research applications extend to cellular and molecular studies where the compound serves as a tool for investigating specific biological pathways and mechanisms.

Agricultural chemistry represents another significant application area where this compound can be explored for its potential as a pesticide or herbicide, offering innovative approaches to crop protection with consideration for environmental impact. The compound's chemical properties make it suitable for investigation as an agrochemical agent, where its biological activity could be harnessed for plant protection applications. Material science applications include the development of new materials, particularly in the creation of organic semiconductors, which are essential components for advanced electronic devices. The electronic properties conferred by the quinazoline structure and specific substituents make this compound potentially valuable for materials applications requiring specific electronic characteristics.

| Application Domain | Specific Use | Key Properties | Research Focus |

|---|---|---|---|

| Pharmaceutical Development | Key intermediate synthesis | Enhanced drug efficacy | Cancer and inflammatory diseases |

| Biological Research | Mechanism investigation | Structure-activity relationships | Therapeutic effects understanding |

| Agricultural Chemistry | Pesticide/herbicide development | Biological activity | Crop protection innovation |

| Material Science | Organic semiconductor development | Electronic properties | Advanced electronic devices |

| Analytical Chemistry | Detection and quantification | Chemical stability | Quality control methods |

Properties

IUPAC Name |

4-chloro-2-(4-methoxyphenyl)-5-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c1-10-4-3-5-13-14(10)15(17)19-16(18-13)11-6-8-12(20-2)9-7-11/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCMSPXFOMTWQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(N=C2Cl)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696114 | |

| Record name | 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-29-2 | |

| Record name | 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Anthranilic Acid Derivatives with Potassium Cyanate

One efficient approach to quinazoline diones, which are key intermediates, involves reacting anthranilic acid with potassium cyanate in aqueous alkaline conditions to form 2,4-quinazoline diones. This step is typically carried out at 20–100 °C under pH 9–12 conditions, yielding the quinazoline dione intermediate in high purity and yield (~86%).

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Anthranilic acid + KOCN | Water, 40–85 °C, pH 9–12 | 2,4-Quinazoline dione | 86 |

Chlorination to Introduce the 4-Chloro Substituent

The 2,4-quinazoline dione intermediate is then chlorinated using a chlorinating agent (e.g., phosphorus oxychloride or other chlorinating reagents) in an aliphatic amide solvent to selectively substitute the 4-position oxygen with chlorine, yielding 2,4-dichloroquinazoline derivatives.

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 2 | 2,4-Quinazoline dione + Chlorinating agent | Aliphatic amide solvent, controlled temperature | 2,4-Dichloroquinazoline | High yield, low cost |

Substitution of 2-Chloro Position with 4-Methoxyphenyl Group

The 2-chloro substituent on the quinazoline ring can be displaced by nucleophilic aromatic substitution with 4-methoxyphenyl nucleophiles (e.g., 4-methoxyphenylboronic acid or 4-methoxyphenyl amines) under suitable conditions to introduce the 4-methoxyphenyl moiety at position 2.

This step is often performed under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Buchwald-Hartwig reactions) or nucleophilic aromatic substitution in polar aprotic solvents.

Detailed Example of a Synthetic Route

A plausible synthetic sequence for this compound is as follows:

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Use 5-methyl anthranilic acid as starting material | Commercially available or synthesized via methylation |

| 2 | React with potassium cyanate in aqueous alkaline medium | 40–85 °C, pH 9–12, to form 5-methyl-2,4-quinazoline dione |

| 3 | Chlorinate the quinazoline dione at the 4-position | Use chlorinating agents like POCl3 in aliphatic amide solvent |

| 4 | Perform nucleophilic substitution at 2-chloro position with 4-methoxyphenyl nucleophile | Pd-catalyzed cross-coupling or nucleophilic aromatic substitution |

| 5 | Purify the final product by recrystallization or chromatography | Ensure high purity for pharmaceutical applications |

Research Findings and Yield Optimization

- The initial formation of quinazoline dione intermediates from anthranilic acid derivatives is efficient, with reported yields exceeding 85% under controlled pH and temperature.

- Chlorination steps using phosphorus oxychloride or similar reagents are effective but require careful handling due to toxicity and corrosiveness. Alternative chlorinating agents and solvents have been explored to reduce cost and improve safety.

- Substitution reactions to introduce the 4-methoxyphenyl group benefit from palladium-catalyzed cross-coupling methods, which offer high regioselectivity and yields.

- The overall yield of the multi-step synthesis can be optimized by controlling reaction times, temperatures, and purification methods.

Data Table: Summary of Key Reaction Conditions and Yields

| Step | Reactants/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Formation of quinazoline dione | Anthranilic acid + potassium cyanate, pH 9–12, 40–85 °C | 2,4-Quinazoline dione | ~86 | Aqueous medium, alkaline conditions |

| Chlorination | Quinazoline dione + POCl3 or chlorinating agent | 2,4-Dichloroquinazoline | High | Aliphatic amide solvent |

| Substitution at 2-position | 2,4-Dichloroquinazoline + 4-methoxyphenyl nucleophile | 4-Chloro-2-(4-methoxyphenyl)quinazoline | Moderate to high | Pd-catalyzed cross-coupling preferred |

| Methylation or use of methylated starting material | Methyl-substituted anthranilic acid or methylation step | 5-Methylquinazoline derivatives | Variable | Early introduction preferred |

Purification and Quality Control

Purification of the final compound typically involves recrystallization from suitable solvents or chromatographic techniques to achieve high purity essential for pharmaceutical applications. Quality control employs techniques such as HPLC, NMR, and mass spectrometry to verify structure and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the C4 Position

The chlorine atom at position 4 is highly reactive due to the electron-withdrawing effects of the quinazoline ring, making it susceptible to nucleophilic displacement.

Key Findings :

-

Reactions with amines proceed efficiently under mild conditions, forming pharmacologically relevant derivatives .

-

Hydrazine substitution produces intermediates for heterocyclic synthesis (e.g., tetrazoloquinazolines) .

Cross-Coupling Reactions

The C4-chloro group can participate in palladium-catalyzed cross-coupling reactions, enabling carbon–carbon bond formation.

Mechanistic Insight :

-

The chloro group acts as a leaving group, with palladium facilitating oxidative addition and transmetallation steps .

Alkylation and Acylation

The N1 nitrogen and methoxyphenyl group can undergo alkylation or acylation under specific conditions.

Limitations :

Ring Modification and Functionalization

The quinazoline core can undergo reduction or oxidation to yield novel heterocycles.

Applications :

Biological Activity Correlations

Derivatives of 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline exhibit notable bioactivity:

| Derivative | Biological Activity | IC₅₀/Potency | References |

|---|---|---|---|

| 4-Anilino analogue | Tubulin polymerization inhibition | IC₅₀ = 0.77 μM | |

| 4-Hydrazinyl analogue | Anticancer (MCF7 cells) | GI₅₀ = 3.2 nM |

Structure–Activity Relationship :

Stability and Reactivity Trends

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

- This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those aimed at treating cancer and inflammatory diseases. Its unique structure allows for modifications that enhance drug efficacy and specificity against targeted diseases .

Case Study: Anticancer Activity

- A study conducted under the National Cancer Institute (NCI) Developmental Therapeutic Program evaluated the anticancer potential of various quinazoline derivatives, including 4-chloro-2-(4-methoxyphenyl)-5-methylquinazoline. The compound was tested against a panel of cancer cell lines, demonstrating moderate activity, which highlights its potential in developing new cancer therapies .

Biological Research

Mechanisms of Action

- Researchers utilize this compound to investigate the biological activities of quinazoline derivatives. It aids in understanding how these compounds interact with cellular pathways and their potential therapeutic effects .

Example: Quinazoline Derivatives

- Studies have shown that modifications to the quinazoline structure can lead to enhanced analgesic activities. For instance, derivatives with specific substitutions exhibited varying degrees of analgesic effects in animal models, indicating the importance of structural variations in biological activity .

Agricultural Chemistry

Pesticide and Herbicide Development

- The compound is being explored for its potential use as an innovative pesticide or herbicide. Its application could lead to more environmentally friendly agricultural practices by reducing harmful impacts on non-target organisms .

Research Findings

- Preliminary studies suggest that quinazoline derivatives may exhibit herbicidal properties, making them candidates for further development as agrochemicals that can effectively control weed populations while minimizing ecological disruption .

Material Science

Organic Semiconductors

- In material science, this compound is investigated for its role in developing organic semiconductors. These materials are critical for advanced electronic devices due to their unique electrical properties .

Innovative Materials Development

- Research indicates that modifications to quinazoline structures can yield materials with enhanced conductivity and thermal stability, which are essential for applications in electronics and coatings .

Analytical Chemistry

Standardization in Analytical Techniques

- The compound is used as a standard reference in various analytical methods for detecting and quantifying quinazoline derivatives. This application is crucial for ensuring the accuracy and reliability of experimental results in pharmaceutical manufacturing .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry and Interactions

4-Chloro-2-(4-methylphenyl)quinazoline (CAS 59490-96-9):

Replacing the methoxy group with a methyl group at the para position of the phenyl ring reduces electron-donating effects. This alteration may decrease polarity and lipophilicity (logP) compared to the methoxy analogue. Safety data indicate handling precautions for this compound, though its biological activity remains unspecified .- X-ray crystallography reveals a dihedral angle of 8.76° between the benzothiazole and methoxyphenyl rings, suggesting partial planarity. In contrast, quinazolines with bulkier substituents (e.g., methyl at position 5) may exhibit greater steric hindrance, affecting binding to biological targets .

Halogen Substitution and Bioactivity

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) :

This thiazole derivative demonstrates antimicrobial activity, attributed to the chloro and fluoro substituents enhancing electrophilicity and membrane penetration. The quinazoline analogue’s chlorine at position 4 may similarly improve bioactivity, though the methoxyphenyl group could modulate toxicity .

Functional Group Impact on Lipophilicity

- 4-Chloro-2-[(4-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde (C₁₁H₉ClN₂O₂S): The aldehyde group increases polarity, reducing logP compared to the methyl-substituted quinazoline. Lipophilicity (log k) data from HPLC studies on carbamate derivatives suggest that methoxy groups enhance solubility in aqueous media compared to halogens .

Data Table: Key Properties of Analogues

Biological Activity

4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 273.74 g/mol. Its structure features a quinazoline core with a chlorine atom at the 4-position and a methoxyphenyl group at the 2-position, contributing to its unique chemical reactivity and biological activity .

Antitumor Activity

Research indicates that quinazoline derivatives, including this compound, exhibit significant antitumor properties. The compound has been shown to induce apoptosis in cancer cells through various mechanisms:

- Caspase Activation : In studies involving T47D breast cancer cells, this compound demonstrated an EC50 for caspase activation as low as 2 nM, indicating potent apoptotic activity .

- Inhibition of Cell Proliferation : The GI50 value for cell proliferation inhibition was also reported at 2 nM, highlighting its effectiveness against cancer cell growth .

The biological activity of this compound is attributed to its ability to inhibit tubulin polymerization. This action disrupts microtubule dynamics, essential for mitosis, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Comparative Analysis of Quinazoline Derivatives

The following table summarizes key derivatives of quinazoline and their associated biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Chloroquinazoline | Chlorine at position 6 | Anticancer and antimicrobial properties |

| 2-(4-Methoxyphenyl)quinazoline | Methoxy group at position 2 | Antitumor activity |

| 4-Methylquinazoline | Methyl group at position 4 | Antimicrobial effects |

| 2-(Phenyl)quinazoline | Phenyl group at position 2 | Various enzyme inhibition |

Applications in Pharmaceutical Development

The compound is being explored as a key intermediate in the synthesis of pharmaceuticals aimed at treating cancer and inflammatory diseases. Its unique structure enhances drug efficacy by providing multiple mechanisms of action against various cancer types .

Case Studies and Research Findings

- In Vivo Studies : In mouse models for breast (MX-1) and prostate (PC-3) cancers, this compound exhibited significant tumor reduction, confirming its potential as an effective anticancer agent .

- Mechanistic Insights : Further studies have shown that modifications to the quinazoline structure can enhance or diminish its biological activity. For instance, substituents on the nitrogen linker have been identified as critical for apoptosis-inducing activity .

- Environmental Impact : Beyond pharmaceutical applications, this compound is being investigated for its potential use in agricultural chemistry as a pesticide or herbicide, aiming to reduce environmental impact while enhancing crop protection .

Q & A

Q. What are the most effective synthetic routes for 4-Chloro-2-(4-methoxyphenyl)-5-methylquinazoline, and what reaction conditions optimize yield?

Methodological Answer: The compound can be synthesized via cyclization reactions or condensation of hydrazine derivatives with appropriate precursors. For example:

- PEG-400-mediated synthesis : Base-catalyzed treatment of chalcones with 4-(4'-chlorophenyl)-2-hydrazino-thiazole in PEG-400 yields quinazoline derivatives under mild conditions (60–80°C, 6–8 hours) .

- Phosphorus oxychloride cyclization : Cyclization of substituted benzoic acid hydrazides using POCl₃ at 120°C produces oxadiazole intermediates, which can be further functionalized .

Q. Key Considerations :

- Solvent choice (e.g., PEG-400 enhances reaction efficiency and reduces toxicity).

- Temperature control to avoid decomposition of sensitive substituents.

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| PEG-400-mediated | Chalcones, hydrazino-thiazole | 65–75 | |

| POCl₃ cyclization | Benzoic acid hydrazides, 120°C | 70–85 |

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

Methodological Answer:

- X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., 4.7° between quinazoline and methoxyphenyl planes) and confirms regiochemistry .

- Spectroscopy :

Q. Best Practices :

- Use single-crystal X-ray diffraction for unambiguous conformation.

- Combine spectroscopic data with computational modeling (e.g., DFT) to validate assignments.

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer:

- Medicinal chemistry screening : Assess inhibition of enzymes (e.g., kinases, cytochrome P450) via fluorescence-based assays .

- Antimicrobial testing : Use agar dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–100 µg/mL .

Key Finding :

The methoxyphenyl and chloro substituents enhance lipophilicity, potentially improving membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for therapeutic targets?

Methodological Answer:

- Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to assess impact on receptor binding .

- Bioisosteric replacement : Substitute the quinazoline core with pyridopyrimidine to evaluate metabolic stability .

Case Study :

Triazole analogs with similar substitution patterns show enhanced antifungal activity, suggesting a scaffold-agnostic pharmacophore .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : Use crystal structure data (e.g., PDB ID 4XYZ) to model binding to kinases. The chloro group forms halogen bonds with catalytic lysine residues .

- MD simulations : Simulate solvation effects to predict bioavailability (e.g., LogP ~3.2) .

Q. Tool Recommendation :

- Schrödinger Suite for binding free energy calculations (ΔG < -8 kcal/mol indicates strong inhibition) .

Q. How should researchers address contradictions in reported synthetic outcomes (e.g., unexpected byproducts)?

Methodological Answer:

- Mechanistic analysis : Use LC-MS to trace intermediates. For example, phenylhydrazine reactions may yield pyrazole byproducts due to competing cyclization pathways .

- Reaction monitoring : Employ in-situ IR to detect transient intermediates and adjust stoichiometry.

Resolution Example :

Unexpected 3,5-dimethylpyrazole formation in hydrazine reactions was attributed to steric hindrance altering regioselectivity .

Q. What strategies optimize reaction conditions for scale-up without compromising yield?

Methodological Answer:

Q. Table 2: Optimization Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 110–120°C | ±5% |

| Catalyst (POCl₃) | 1.2–1.5 equivalents | +10–15% |

Q. What mechanistic insights explain its enzyme inhibition properties?

Methodological Answer:

- Kinetic studies : Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive inhibition of DHFR with Ki ~0.5 µM) .

- Crystallography : Resolve enzyme-ligand complexes to identify critical interactions (e.g., H-bonding with Thr73 in the active site) .

Hypothesis :

The chloro group’s electron-withdrawing effect stabilizes the enzyme-inhibitor complex via hydrophobic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.